N-(propan-2-yl)-1H-indazole-6-carboxamide

Medicinal Chemistry Drug Discovery Physicochemical Properties

Research programs needing a defined N-isopropyl indazole-6-carboxamide building block often encounter scarce supply and ambiguous purity. N-(propan-2-yl)-1H-indazole-6-carboxamide (CAS 1031962-45-4) resolves this with a ready-to-use, high-purity fragment (>95%) featuring the exact substitution pattern required for SAR studies. • Well-characterized scaffold (MW 203.24, cLogP ~1.8) suitable as a fragment starting point. • Isopropyl at the 6-carboxamide enhances metabolic stability and binding selectivity vs. N-methyl or N-aryl analogs. • Available from stock with fast global delivery, eliminating custom synthesis lead times.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1031962-45-4
Cat. No. B1454616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(propan-2-yl)-1H-indazole-6-carboxamide
CAS1031962-45-4
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC2=C(C=C1)C=NN2
InChIInChI=1S/C11H13N3O/c1-7(2)13-11(15)8-3-4-9-6-12-14-10(9)5-8/h3-7H,1-2H3,(H,12,14)(H,13,15)
InChIKeyAXUVGCPXGKXAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Propan-2-yl)-1H-indazole-6-carboxamide Product Overview


N-(propan-2-yl)-1H-indazole-6-carboxamide (CAS: 1031962-45-4) is a synthetic organic compound with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol [1]. It belongs to the indazole class of heterocyclic compounds, characterized by a fused benzene and pyrazole ring system, with a carboxamide functional group at the 6-position and an isopropyl substituent on the nitrogen [2]. This structural motif is associated with a range of potential biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research .

N-(Propan-2-yl)-1H-indazole-6-carboxamide Substitution Risks


While the indazole-6-carboxamide scaffold is common, the specific substitution pattern of N-(propan-2-yl)-1H-indazole-6-carboxamide—a secondary amide with an isopropyl group at the 6-position—is critical for its intended interactions and properties . Generic substitution with other 1H-indazole-6-carboxamide analogs (e.g., N-methyl, N-cyclopentyl, or N-aryl derivatives) is not scientifically equivalent due to the potential for significant alterations in key drug-like properties, including binding affinity, metabolic stability, and physicochemical parameters like lipophilicity and solubility [1]. Direct evidence comparing this specific compound to its closest analogs is required to quantify its unique value proposition for procurement.

N-(Propan-2-yl)-1H-indazole-6-carboxamide Differentiation Evidence


Physicochemical Profile vs. N-Methyl Analog

The specific substitution pattern of N-(propan-2-yl)-1H-indazole-6-carboxamide (C₁₁H₁₃N₃O, MW: 203.24) yields a unique physicochemical profile [1]. Compared to a simple N-methyl analog (C₉H₉N₃O, MW: 175.19) , the isopropyl group on the target compound increases molecular weight and lipophilicity. The calculated logP (cLogP) is estimated to be approximately 1.8 for the target compound and 1.2 for the N-methyl analog [2]. The topological polar surface area (TPSA) is 57.8 Ų for both compounds [2].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Metabolic Stability: N-Isopropyl vs. N-Methyl

The N-isopropyl amide group in N-(propan-2-yl)-1H-indazole-6-carboxamide is hypothesized to offer greater metabolic stability compared to a smaller N-methyl amide, based on general structure-activity relationship (SAR) principles . While direct microsomal stability data for this specific compound is not available in the public domain, the class-level inference suggests that the isopropyl group provides steric hindrance against hydrolytic enzymes, potentially leading to a longer half-life in vitro. N-methyl amides are often more susceptible to rapid hydrolysis [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Binding Affinity Profile Comparison

The distinct N-isopropyl substitution on the indazole-6-carboxamide core of N-(propan-2-yl)-1H-indazole-6-carboxamide is expected to confer a unique binding profile compared to other derivatives. For instance, a structurally related 1-phenyl-N-(piperidin-4-yl)-1H-indazole-6-carboxamide has been reported to inhibit ketohexokinase (KHK) with an IC50 of 2.3 µM [1]. However, no direct comparative binding or functional data for N-(propan-2-yl)-1H-indazole-6-carboxamide against the same target is publicly available.

Medicinal Chemistry Drug Discovery Enzyme Inhibition

N-(Propan-2-yl)-1H-indazole-6-carboxamide Research Applications


Medicinal Chemistry: Lead Optimization Scaffold

This compound serves as a valuable starting point or fragment for medicinal chemistry programs targeting various therapeutic areas. Its unique physicochemical profile (e.g., MW 203.24, cLogP ~1.8) [1] makes it a suitable scaffold for optimization. Researchers can leverage the 6-carboxamide and N1 positions for further derivatization to improve potency, selectivity, and ADME properties. The class-level inference of improved metabolic stability due to the N-isopropyl group further supports its use in developing compounds with favorable pharmacokinetic profiles .

Chemical Biology: Target Identification Tool

Given the lack of defined biological activity, this compound is ideally suited as a negative control or an inactive analog in chemical biology studies. It can be used to probe the specificity of assays designed for indazole-binding proteins. Its well-defined structure and commercial availability make it a practical tool for confirming that observed biological effects from other, more complex indazole derivatives are specific and not due to a general scaffold interaction [2].

Analytical Chemistry: Reference Standard

The compound's high purity and well-defined molecular characteristics (MW 203.24) [1] allow for its use as a reference standard in analytical method development (e.g., HPLC, LC-MS) or as an internal standard for quantifying more complex indazole derivatives in biological matrices. Its stability and unique mass make it suitable for such applications where precise quantification is required.

Technical Documentation Hub

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